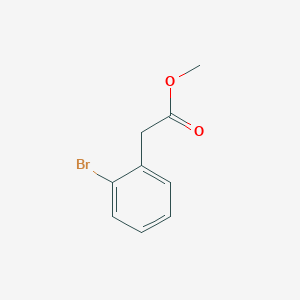

Methyl 2-(2-bromophenyl)acetate

Overview

Description

Methyl 2-(2-bromophenyl)acetate is an organic compound with the molecular formula C₉H₉BrO₂. It is a colorless to light yellow liquid with a special smell. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Methyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Chemical Reactions Involving Methyl 2-(2-bromophenyl)acetate

This compound participates in various chemical reactions, showcasing its versatility as a synthetic intermediate.

Esterification Reactions

Methyl esters like this compound can undergo transesterification or esterification reactions under acidic or basic conditions, leading to the formation of different esters.

Friedel-Crafts Acylation

This compound can also act as an acylating agent in Friedel-Crafts reactions, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Decarboxylative Annulation

Recent studies have shown that this compound can undergo base-promoted decarboxylative annulation reactions with ynones, yielding benzoxepines with high regioselectivity and moderate to excellent yields . The reaction mechanism involves a tandem [2 + 4] annulation followed by intramolecular nucleophilic substitution.

Cross-Coupling Reactions

This compound has been utilized in cross-coupling reactions with ethylene and zinc powder, producing phenylacetone . This showcases its utility in forming carbon-carbon bonds.

Research Findings and Mechanistic Insights

Recent research has provided insights into the mechanisms of reactions involving this compound:

- NMR Studies : The generation of reactive intermediates during reactions has been monitored using NMR spectroscopy, demonstrating the formation of acyl chloride-substituted chlorophosphonium ylides during certain reactions .

- X-ray Crystallography : Key intermediates in decarboxylative annulation have been characterized using single-crystal X-ray crystallography, confirming proposed mechanisms and providing structural insights into reaction pathways .

Scientific Research Applications

Scientific Research Applications

Methyl 2-(2-bromophenyl)acetate has several significant applications across various fields:

Organic Chemistry

- Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives .

Pharmaceutical Development

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the synthesis of drugs such as 2,3,3a,12b-Tetradehydro Asenapine, which is a derivative of Asenapine used in treating psychiatric disorders. This highlights its role in developing antipsychotic medications that target serotonin and dopamine receptors .

Biochemical Research

- Enzyme Mechanisms : this compound is employed in studies exploring enzyme mechanisms and protein modifications. Its reactivity allows researchers to investigate how enzymes interact with various substrates .

Material Science

- Production of Specialty Chemicals : The compound is also used in producing specialty chemicals and materials, contributing to advancements in industrial applications .

Case Study 1: Synthesis of Antipsychotic Drugs

A study demonstrated that this compound was a key reagent in synthesizing 2,3,3a,12b-Tetradehydro Asenapine. This compound has shown efficacy as a serotonin (5HT2) and dopamine (D2) receptor antagonist, making it relevant for developing treatments for schizophrenia and bipolar disorder .

Case Study 2: Enzyme Mechanism Studies

Research involving this compound has provided insights into enzyme mechanisms by allowing the observation of reactions involving this compound under various conditions. The findings have implications for understanding how modifications to substrates can affect enzymatic activity .

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)acetate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This property is utilized in various chemical and biochemical applications, including the synthesis of complex organic molecules and the study of enzyme mechanisms .

Comparison with Similar Compounds

Methyl 2-(2-bromophenyl)acetate can be compared with other similar compounds such as:

Methyl 2-bromoacetate: This compound has a similar structure but lacks the phenyl group, making it less complex and with different reactivity.

Ethyl 2-bromoacetate: Similar to methyl 2-bromoacetate but with an ethyl group instead of a methyl group, leading to slight differences in physical properties and reactivity.

Phenylacetic acid derivatives: These compounds share the phenylacetic acid backbone but differ in their substituents, leading to variations in their chemical behavior and applications.

This compound is unique due to the presence of both the bromine atom and the phenyl group, which confer specific reactivity and applications in various fields .

Biological Activity

Methyl 2-(2-bromophenyl)acetate (CAS No. 57486-69-8) is an organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- Density : 1.445 g/cm³

- Boiling Point : 264 °C

- Flash Point : 114 °C

This compound is characterized by the presence of a bromophenyl group attached to an acetate moiety, which contributes to its reactivity and interaction with biological systems .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features allow it to engage with multiple biological targets, potentially inhibiting specific enzymes and receptors.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The bromine atom in the structure is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate microbial membranes.

Anticancer Potential

The compound's anticancer activity has been investigated through various assays. For instance, in vitro studies have demonstrated cytotoxic effects against different human cancer cell lines, including prostate cancer cells (DU145) . The proposed mechanism involves the inhibition of key signaling pathways such as PI3K/AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.

- Receptor Modulation : Interaction with receptors related to cellular growth could alter signaling cascades that promote tumor growth.

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies and Research Findings

- In Vitro Cytotoxicity Assays :

- Structure-Activity Relationship (SAR) :

-

Antimicrobial Testing :

- Initial antimicrobial assays indicated that this compound could inhibit the growth of certain bacterial strains, suggesting potential as a lead compound for antibiotic development.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₉BrO₂ | Antimicrobial and anticancer properties |

| Methyl 2-(4-bromophenyl)acetate | C₉H₉BrO₂ | Similar structure; varying biological activity |

| Methyl o-bromobenzeneacetate | C₉H₉BrO₂ | Lacks acetate; primarily used in organic synthesis |

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-bromophenyl)acetate, and how can reaction efficiency be optimized?

Basic Synthesis Methodology

The most widely used method involves Fischer esterification of 2-(2-bromophenyl)acetic acid with methanol, catalyzed by sulfuric acid (H₂SO₄). The reaction is refluxed at 85°C for 3 hours, yielding the ester in 95% efficiency (isolated as an opaque oil). Key steps include:

- Acid-catalyzed activation of the carboxylic acid.

- Nucleophilic attack by methanol.

- Removal of water via azeotropic distillation to shift equilibrium .

Advanced Optimization Strategies

To address side reactions (e.g., incomplete esterification), consider:

- Using molecular sieves or Dean-Stark traps to remove water.

- Adjusting stoichiometry (excess methanol) or catalyst concentration.

- Monitoring reaction progress via TLC (Rf = 0.45 in 5% EtOAc/hexanes) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar brominated esters?

Basic Characterization

- ¹H-NMR : Key signals include a singlet at δ 3.69 ppm (CH₃ ester) and a singlet at δ 3.79 ppm (CH₂ adjacent to the carbonyl). Aromatic protons appear as a multiplet between δ 7.08–7.55 ppm .

- ¹³C-NMR : The ester carbonyl resonates at δ 170–172 ppm, with aromatic carbons in the δ 125–132 ppm range .

Advanced Analysis for Impurities

- GC-MS can detect residual starting material or side products (e.g., diethyl malonate derivatives).

- HPLC with UV detection (λ = 254 nm) resolves positional isomers (e.g., 3-bromo vs. 4-bromo derivatives) .

Q. What safety protocols are critical when handling this compound?

Basic Safety Measures

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Halogenated organic waste must be segregated and processed via incineration .

Advanced Hazard Mitigation

- Monitor for bromine release under high-temperature conditions (e.g., reflux).

- Implement spill kits with activated carbon for halogenated compounds .

Q. How is this compound utilized in synthesizing bioactive triazole derivatives?

Basic Application

The compound serves as a precursor for 1,2,4-triazole-5-thiones via:

Bromine displacement with thiourea.

Cyclocondensation with hydrazines.

Example: Morpholinium 2-((5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-yl)thio)acetate (76% yield) exhibits actoprotective activity .

Advanced Structure-Activity Relationship (SAR) Insights

- Electron-withdrawing groups (e.g., Br at the 2-position) enhance metabolic stability.

- Cation selection (e.g., 2-aminoethanol vs. Na⁺) modulates solubility and bioavailability .

Q. How can researchers resolve contradictions in alkylation reactions involving this compound?

Case Study : Failed α-methylation of diethyl malonate derivatives ().

Methodological Solutions

- Alternative bases : Replace NaH with LDA or KHMDS for stronger deprotonation.

- Solvent optimization : Use DMF or DMSO to stabilize enolate intermediates.

- Temperature control : Conduct reactions at −78°C to suppress side reactions .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Method Development

- LC-MS/MS : Employ MRM transitions (e.g., m/z 243 → 185 for quantification).

- Isotopic dilution : Use deuterated internal standards (e.g., CD₃-labeled ester) to correct for matrix effects .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Mechanistic Insights

- Suzuki-Miyaura Coupling : The 2-bromo group facilitates Pd-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl partners).

- Competing Pathways : Steric hindrance at the 2-position may reduce coupling efficiency compared to para-substituted analogs .

Q. What in vivo models are suitable for evaluating derivatives of this compound?

Advanced Preclinical Testing

- Actoprotective Studies : Use forced swimming tests (FST) in rodents to assess derivatives like 2-aminoethanol salts (e.g., compound Ilj in ).

- Toxicokinetics : Monitor plasma stability and hepatic clearance via LC-MS .

Q. How can computational methods predict the crystallographic behavior of this compound?

Advanced Modeling

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict packing motifs.

- Hirshfeld Surface Analysis : Identify dominant intermolecular interactions (e.g., C–H···O vs. Br···Br contacts) .

Q. What strategies improve the enantioselective synthesis of chiral derivatives?

Advanced Catalysis

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVCFIFDMKEIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429055 | |

| Record name | methyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57486-69-8 | |

| Record name | methyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(2-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.